molecular formula C18H24N4O4S B2803271 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1904146-33-3

2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2803271
CAS No.: 1904146-33-3
M. Wt: 392.47
InChI Key: LCQHSEOJPGVOTE-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core substituted with a sulfonamide-linked 1-methylimidazole moiety at the 4-position and a 2-methoxyphenyl-acetyl group at the 1-position. The 2-methoxyphenyl group may influence lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-20-13-17(19-14-20)27(24,25)22-9-5-8-21(10-11-22)18(23)12-15-6-3-4-7-16(15)26-2/h3-4,6-7,13-14H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQHSEOJPGVOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_4O_3S with a molecular weight of approximately 396.48 g/mol. The structural complexity includes a methoxyphenyl group, an imidazolyl sulfonamide moiety, and a diazepane ring, which may contribute to its biological effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Anticancer Activity

Preliminary studies have suggested that the compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines showed that it induces apoptosis in tumor cells. The mechanism appears to involve the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
NCI-H46015Induction of apoptosis via caspase activation
HCT-11612Increase in Bax/Bcl-2 ratio
MDA-MB-23120Chromatin condensation and phosphatidylserine exposure

2. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. In animal models, it was observed to enhance cognitive function and reduce neuroinflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.

Case Study: Neuroprotection in Rats
In a study involving rats subjected to induced neuroinflammation, administration of the compound resulted in a significant reduction in markers such as IL-6 and TNF-alpha, alongside improved performance in memory tasks.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. It demonstrated significant inhibition of nitric oxide production in activated macrophages, suggesting that it may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
NO Production (µM)Decreased by 70%[Source: Study A]
Cytokine InhibitionIL-6 and TNF-alpha reduced by 50%[Source: Study B]

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial signaling.
  • Anti-inflammatory Action : Modulation of immune response via inhibition of NF-kB signaling pathways.
  • Neuroprotection : Upregulation of neurotrophic factors such as BDNF and NGF.

Comparison with Similar Compounds

Research Findings and Gaps

  • Its diazepane core may modulate selectivity toward GPCRs or kinases.
  • Computational Predictions : Molecular docking studies (using tools like AutoDock) could predict binding to serotonin receptors (5-HT) due to structural similarity to diazepine-based pharmaceuticals.

Q & A

Q. What are the key functional groups in the compound, and how do they influence its biological interactions?

Answer: The compound contains four critical functional groups:

  • 2-Methoxyphenyl group : Enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets .
  • Sulfonyl group : Stabilizes interactions via hydrogen bonding or electrostatic interactions with charged/polar amino acids .
  • 1,4-Diazepane ring : Provides conformational flexibility, enabling adaptation to binding pockets in enzymes or receptors .
  • 1-Methylimidazole moiety : Acts as a hydrogen bond acceptor, potentially targeting histidine or aspartate residues in proteins .

Methodological Insight : Prioritize structure-activity relationship (SAR) studies by systematically modifying these groups (e.g., replacing methoxy with halogens) to evaluate changes in bioactivity.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

Technique Application References
NMR Spectroscopy Assigns proton/carbon environments and confirms regiochemistry
Mass Spectrometry Validates molecular weight and fragmentation patterns
X-ray Crystallography Resolves 3D structure and conformational flexibility

Methodological Insight : For NMR, use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals in the diazepane and imidazole regions. For crystallography, optimize crystal growth using vapor diffusion with THF/hexane mixtures .

Advanced Research Questions

Q. How can computational methods guide the design of experiments to evaluate target interactions?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs). Focus on the sulfonyl and imidazole groups as anchor points .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for >100 ns to assess stability of interactions (e.g., sulfonyl group solvation effects) .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic modifications .

Methodological Insight : Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, ionic strength): Standardize protocols using buffers like HEPES (pH 7.4) and include controls for off-target effects .
  • Compound purity : Employ HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Cell line heterogeneity : Use isogenic cell lines and validate findings with orthogonal assays (e.g., Western blotting alongside luciferase reporter assays) .

Methodological Insight : Perform meta-analyses of published data to identify confounding variables (e.g., serum concentration in cell culture).

Q. What strategies optimize synthetic yield and purity for scalable research applications?

Answer:

  • Stepwise Optimization :
    • Sulfonylation : Use 1-methylimidazole-4-sulfonyl chloride in anhydrous DCM with triethylamine to minimize side reactions .
    • Diazepane Ring Formation : Employ microwave-assisted synthesis (80°C, 30 min) to accelerate cyclization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water .

Methodological Insight : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) and characterize intermediates by 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .

Q. How can the compound’s three-dimensional conformation be experimentally determined?

Answer:

  • X-ray Crystallography : Co-crystallize with a protein target (e.g., cytochrome P450) to resolve bound conformations. Use synchrotron radiation for high-resolution data (<1.5 Å) .
  • NOESY NMR : Detect through-space nuclear Overhauser effects (NOEs) to map intramolecular interactions (e.g., diazepane ring puckering) .

Methodological Insight : For flexible regions (e.g., diazepane), employ variable-temperature NMR to study conformational dynamics.

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